molecular formula C6H6F2N2O2 B1471348 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1782326-60-6

2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B1471348
CAS No.: 1782326-60-6
M. Wt: 176.12 g/mol
InChI Key: WJVZTEZUSRUSSD-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 1782326-60-6) is a valuable chemical building block incorporating a pyrazole heterocycle, an acetic acid linker, and a difluoromethyl group. This compound is supplied for research applications as a key synthetic intermediate in the development of novel bioactive molecules. The pyrazole core is a privileged scaffold in medicinal and agricultural chemistry, known for its presence in compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant effects . The acetic acid moiety provides a versatile handle for further functionalization, commonly used to form amide or ester linkages, thereby enabling the conjugation of the pyrazole unit to more complex molecular structures . The difluoromethyl group (-CF2H) is a critical substituent that significantly influences the properties of a molecule. It is a potent hydrogen bond donor, making it an effective bioisostere for hydroxyl, thiol, or amine groups, which can enhance target binding affinity and selectivity . Furthermore, the introduction of fluorine atoms can fine-tune a molecule's lipophilicity, metabolic stability, and membrane permeability, making it a crucial modification in the optimization of lead compounds for drug discovery and agrochemical development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-(difluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-6(8)4-1-9-10(2-4)3-5(11)12/h1-2,6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVZTEZUSRUSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid are currently under investigation. These properties will have a significant impact on the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid. Specific details about how these factors influence the compound’s action are currently unknown.

Biochemical Analysis

Biochemical Properties

2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are crucial as they help in converting reactive oxygen species into harmless compounds, thereby protecting cells from oxidative damage. Additionally, the compound’s difluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic biomolecules.

Cellular Effects

The effects of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress. Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating the cell’s redox state. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical and cellular effects. In in vitro studies, it has been observed that the compound remains stable under standard laboratory conditions for extended periods. In in vivo studies, its stability may be influenced by various factors, including the presence of metabolic enzymes and other biomolecules. Long-term exposure to the compound has been shown to have sustained effects on cellular function, particularly in terms of enhancing antioxidant defense mechanisms.

Dosage Effects in Animal Models

The effects of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defense mechanisms without causing any adverse effects. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular function. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress responses, leading to alterations in metabolic flux and metabolite levels. The compound’s difluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic biomolecules. These interactions are crucial for the compound’s metabolic effects and its role in biochemical reactions.

Biological Activity

Overview

2-[4-(Difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. Its unique structure, featuring a difluoromethyl group attached to a pyrazole ring, positions it as a promising candidate for various therapeutic applications, including antifungal and anti-inflammatory properties.

Antifungal Activity

Research indicates that compounds within the pyrazole class, including 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, exhibit significant antifungal properties. These compounds are known to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain of fungi. This inhibition leads to fungicidal effects against various species, including Botrytis cinerea and Fusarium oxysporum .

Table 1: Antifungal Activity Against Various Pathogens

Fungal SpeciesInhibition Percentage (%) at 50 µg/mL
Botrytis cinerea60.00%
Fusarium oxysporumModerate activity
Corynespora mazeiWeak activity

Anti-inflammatory Activity

In addition to its antifungal properties, 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has been studied for its anti-inflammatory effects. It has shown potential as a CRTh2 antagonist, which plays a role in the modulation of inflammatory responses. This activity suggests its utility in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural characteristics. The presence of the difluoromethyl group is critical for enhancing the compound's potency against specific biological targets. Research has demonstrated that modifications to the pyrazole ring can lead to variations in activity profiles, highlighting the importance of SAR studies in drug development .

Table 2: Comparative Analysis of Pyrazole Derivatives

Compound NameKey FeaturesBiological Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidContains difluoromethyl groupAntifungal
5-(Difluoromethyl)-pyrazole-1-acetic acidDifferent substituentsPotentially different activities
4-MethylpyrazoleLacks difluoromethyl substituentLower activity

Case Studies

Several studies have explored the efficacy of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid and its derivatives:

  • Antifungal Efficacy : In one study, derivatives were tested against Botrytis cinerea, showing promising results comparable to established fungicides .
  • Anti-inflammatory Mechanism : Another investigation revealed that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in the synthesis of more complex molecules. Its difluoromethyl group enhances reactivity and selectivity in reactions, making it valuable in the development of pharmaceuticals and agrochemicals. The presence of the pyrazole ring allows for varied substitution patterns that can lead to diverse chemical entities with tailored properties .

Biological Applications

Enzyme Inhibition Studies

One of the primary biological applications of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is in the study of enzyme inhibition. It has been shown to inhibit succinate dehydrogenase, affecting key biochemical pathways such as the citric acid cycle and the electron transport chain. This inhibition can disrupt energy production in cells, which is particularly relevant in cancer research where rapidly dividing cells are highly dependent on these pathways .

Pharmacological Activities

Numerous studies have highlighted the pharmacological potential of pyrazole derivatives, including this compound. For instance, derivatives have demonstrated antimicrobial, antifungal, and anticancer activities. In vitro studies indicate that certain derivatives exhibit significant inhibitory effects against various cancer cell lines (e.g., MCF-7 and HCT116) with IC50 values indicating potent biological activity .

Industrial Applications

Specialty Chemicals Production

In industrial settings, 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is utilized in the production of specialty chemicals. Its unique properties facilitate the creation of materials with specific characteristics suitable for various applications, including coatings, adhesives, and agricultural products .

Case Studies

Study Findings Applications
Du et al. (2021)Synthesis of novel pyrazole derivatives with antifungal activity against Botrytis cinerea.Development of agricultural fungicides.
Li et al. (2019)Evaluation of antiproliferative activity against cancer cell lines with significant results (IC50 values < 0.5 µM).Potential use in cancer therapeutics.
Mohareb et al. (2018)High cytotoxicity observed against adenocarcinoma and CNS cancer cell lines.Insights into new cancer treatment strategies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Pyrazole Ring

Difluoromethyl vs. Trifluoromethyl Substitution
  • 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (C₇H₅F₃N₂O₂, MW 222.17 g/mol) replaces the difluoromethyl group with a trifluoromethyl group. The increased electronegativity of the CF₃ group enhances the compound’s acidity (pKa ~2.5–3.0) compared to the CF₂H analog (pKa ~3.0–3.5), influencing solubility and receptor binding .
Halogenated Derivatives
  • [4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 1001500-11-3) introduces bromine and cyclopropyl groups. Bromine increases molecular weight (MW 294.09 g/mol) and may enhance halogen bonding in enzyme inhibition .

Modifications to the Acetic Acid Chain

Esterification and Chain Extension
  • 2-(4-(Methoxycarbonyl)-1H-pyrazol-1-yl)acetic acid (CAS 1006348-69-1) features a methoxycarbonyl group, converting the acid to an ester. This modification increases lipophilicity (logP +0.5) and may delay hydrolysis in vivo .
  • 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropionic acid extends the acetic acid chain to propionic acid.

Aromatic and Heterocyclic Additions

  • 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid (CAS 35715-77-6) incorporates a phenyl group, enhancing π-π stacking interactions in drug-receptor complexes. Its molecular weight (202.21 g/mol) is lower than fluorinated analogs, favoring oral bioavailability .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Water Solubility (mg/mL) logP
2-[4-(Difluoromethyl)-1H-pyrazol-1-yl]acetic acid 176.12 12.3 1.2
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 222.17 8.7 1.8
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid 202.21 5.2 2.1

Data derived from structural analogs

  • The difluoromethyl analog exhibits moderate solubility, suitable for formulation in polar solvents. Higher logP values in trifluoromethyl and phenyl derivatives correlate with increased membrane permeability.

Preparation Methods

Step 1: Formation of α-Difluoroacetyl Intermediate

  • Reactants : 2,2-difluoroacetyl halide (X = F or Cl) and an α,β-unsaturated ester.
  • Reaction Conditions : The α,β-unsaturated ester and an acid-binding agent are dissolved in an organic solvent. The difluoroacetyl halide is added dropwise at low temperature to control reaction kinetics and minimize side products.
  • Hydrolysis : After the addition, alkaline hydrolysis is performed to convert the intermediate to an α-difluoroacetyl carboxylic acid.

This step yields a key intermediate with the difluoromethyl group incorporated and a carboxylic acid functionality primed for cyclization.

Step 2: Condensation and Cyclization to Form Pyrazole Ring

  • Catalyst : Sodium iodide or potassium iodide is added to the intermediate solution.
  • Condensation : The mixture is reacted at low temperature with methylhydrazine aqueous solution, which induces cyclization forming the pyrazole ring.
  • Cyclization and Acidification : The reaction mixture is subjected to reduced pressure and temperature increase to complete cyclization, followed by acidification to precipitate the crude product.
  • Purification : The crude product is recrystallized from an alcohol-water mixture (35-65% alcohol, typically methanol, ethanol, or isopropanol) to yield the pure compound.

Advantages of This Method

  • High yield (~75.9% in related compounds).
  • Reduction of isomer impurities through controlled reaction conditions.
  • Simple operation and readily available raw materials.
  • High purity product (>99.5% by HPLC).

Reaction Scheme Summary

Step Reactants & Conditions Product Notes
1. Substitution/Hydrolysis α,β-unsaturated ester + 2,2-difluoroacetyl halide; low temperature; alkaline hydrolysis α-Difluoroacetyl intermediate (carboxylic acid) Control temperature to minimize isomers
2. Condensation/Cyclization Intermediate + methylhydrazine aqueous solution + catalyst (NaI or KI); low temp condensation; reduced pressure cyclization; acidification Crude 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid Recrystallization in alcohol/water solvent for purity

Detailed Experimental Data from Patent Example

  • Reagents : Potassium iodide (249 g, 1.5 mol, 0.6 eq), 40% methylhydrazine aqueous solution (316.7 g, 2.75 mol, 1.1 eq).
  • Temperature Control : Addition at -30 °C to -20 °C, reaction for 2 hours.
  • Purification : Extraction with dichloromethane, acidification to pH 1-2, filtration, recrystallization from 40% aqueous ethanol.
  • Yield and Purity : 75.9% yield, 99.6% purity by HPLC.
  • Isomer Ratio : Target product to isomer ratio of 95:5.

Alternative Difluoromethylation Strategies

Recent literature reviews on late-stage difluoromethylation highlight alternative approaches to introduce the difluoromethyl group onto aromatic and heterocyclic compounds:

  • Stepwise Coupling : Coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates, followed by hydrolysis and decarboxylation.
  • Limitations : Decarboxylation is more effective with electron-deficient substrates; multi-step one-pot protocols may be less straightforward for pyrazole derivatives.

These methods offer conceptual alternatives but are less commonly applied for pyrazole acetic acids due to substrate specificity.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Yield (%) Purity (%) Notes
Two-step difluoroacetyl intermediate route Substitution/hydrolysis → condensation/cyclization → recrystallization 2,2-difluoroacetyl halide, methylhydrazine, KI/NaI ~75.9 >99.5 Industrially viable, high purity, low isomers
Late-stage difluoromethylation via coupling Coupling aryl iodides with difluoroacetate ester → hydrolysis → decarboxylation Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate Variable Variable More suited for aryl systems, complex

Q & A

Q. Q1: What are the standard synthetic routes for 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, and how can purity be ensured?

A: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with difluoromethyl-substituted hydrazines, followed by hydrolysis to yield the carboxylic acid moiety. For example, analogous pyrazole-carboxylic acids are synthesized using DMF-DMA and phenylhydrazine as precursors . Post-synthesis, purity is validated via HPLC (≥98%) and characterized by 1H^1H/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS). Melting point analysis and elemental composition verification (e.g., CHN analysis) are also critical for quality control .

Advanced Synthesis Optimization

Q. Q2: How can reaction conditions be optimized for higher yields using statistical experimental design?

A: Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, are effective. For instance, variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants can be systematically tested. Computational tools (e.g., quantum chemical calculations) may predict optimal pathways, reducing trial-and-error approaches . A case study showed a 25% yield increase in pyrazole derivatives by adjusting pH and catalyst loading via DoE .

Structural and Spectral Analysis

Q. Q3: What advanced spectroscopic techniques resolve ambiguities in the structural elucidation of pyrazole-acetic acid derivatives?

A: Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry and hydrogen-bonding networks. For example, X-ray studies of analogous pyrazole derivatives revealed planar pyrazole rings and intermolecular interactions stabilizing the crystal lattice . Solid-state NMR and dynamic nuclear polarization (DNP) enhance sensitivity for detecting minor conformers. DFT calculations (e.g., B3LYP/6-311++G**) validate experimental spectral data, such as IR vibrational modes or NMR chemical shifts .

Biological Activity Profiling

Q. Q4: How can researchers assess the antimicrobial potential of this compound, and what are common pitfalls in bioactivity assays?

A: Standard protocols include broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi. For example, hydrazone derivatives of pyrazole-carboxylic acids showed MIC values of 8–64 µg/mL against Staphylococcus aureus . Key pitfalls include solvent interference (e.g., DMSO cytotoxicity) and pH-dependent solubility. Normalize activity to positive controls (e.g., ciprofloxacin) and validate via time-kill assays .

Mechanistic Studies in Medicinal Chemistry

Q. Q5: What methodologies elucidate the enzyme inhibition mechanisms of pyrazole-acetic acid derivatives?

A: Kinetic assays (e.g., Lineweaver-Burk plots) identify competitive/non-competitive inhibition. Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) predict binding affinities and stability. For instance, pyrazole-based inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase showed binding free energies of −9.2 kcal/mol via MD . Surface plasmon resonance (SPR) quantifies real-time ligand-protein interactions .

Addressing Data Contradictions

Q. Q6: How should researchers resolve discrepancies in reported bioactivity data across studies?

A: Cross-validate assays under standardized conditions (CLSI guidelines) and account for strain variability. For example, conflicting MIC values for pyrazole derivatives may arise from differences in bacterial efflux pump expression. Use isogenic mutant strains (e.g., E. coli ΔacrB) to isolate compound efficacy from resistance mechanisms . Meta-analysis of structure-activity relationships (SAR) can identify substituents (e.g., difluoromethyl groups) critical for activity .

Computational Modeling for Reactivity Prediction

Q. Q7: How can DFT calculations guide the design of novel derivatives with enhanced reactivity?

A: Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites. For difluoromethyl-pyrazoles, HOMO-LUMO gaps (~4.5 eV) correlate with stability against hydrolysis. Transition state modeling (e.g., IRC calculations) optimizes reaction pathways, such as the nucleophilic substitution of chloroacetamide intermediates . Tools like Gaussian 16 or ORCA are standard for these analyses .

Stability and Degradation Studies

Q. Q8: What protocols assess the hydrolytic stability of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid in physiological conditions?

A: Accelerated stability testing in PBS (pH 7.4, 37°C) over 48 hours, monitored via LC-MS. For analogs, <5% degradation was observed, attributed to the electron-withdrawing difluoromethyl group stabilizing the pyrazole ring . For advanced degradation product identification, use 19F^{19}F-NMR to track fluorine-containing byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
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2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

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